molecular formula C21H24O9 B2541939 Rhapontigenin 3'-O-glucoside

Rhapontigenin 3'-O-glucoside

Katalognummer: B2541939
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: NMZBFHDKUAVGLR-DXKBKAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Enzymatic Glucuronidation in Metabolic Pathways

Rhapontigenin 3'-O-glucoside undergoes phase II metabolism via glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). In rat liver microsomes, the parent compound is rapidly metabolized to a glucuronide conjugate (m/z 419) under UGT enzyme activity. Key findings include:

  • Reaction Rate : A 10 μg/mL concentration of rhapontigenin showed a rapid decrease in parent compound levels, with glucuronide formation detectable within minutes .

  • Metabolite Identification : The glucuronide conjugate was confirmed via β-glucuronidase hydrolysis and mass spectrometry, which revealed a fragmentation pattern consistent with glucuronidation .

ParameterValueConditions
Substrate Concentration10 μg/mLRat liver microsomes, 37°C
Metabolite m/z419UPLC/Q-TOF-MS analysis
Enzyme SystemUGT isoformsNADPH-generating system

Regioselective Glycosylation by Glycosyltransferases

The enzyme PaGT2 from Photorhabdus australis demonstrates ambidextrous regioselectivity toward rhapontigenin, producing both 3-O-β-glucoside and 4'-O-β-glucoside derivatives. Key kinetic parameters include :

  • Catalytic Efficiency : k<sub>cat</sub>/K<sub>m</sub> = 1.4 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> for rhapontigenin.

  • Regioselectivity Ratio : 4'-O-β-glucoside:3-O-β-glucoside = 10:3 under standard conditions (pH 7.4, 37°C) .

SubstrateK<sub>m</sub> (μM)k<sub>cat</sub> (s<sup>−1</sup>)
Rhapontigenin15.2 ± 1.80.021 ± 0.002

Acid Hydrolysis Stability

The glucosidic bond in this compound is acid-resistant. In a study using hydrochloric acid (60°C, 3 h), the glycoside remained intact, as confirmed by UPLC/Q-TOF-MS . This stability contrasts with other flavonoid glycosides, which often hydrolyze under similar conditions.

Enzymatic Kinetic Parameters in Microsomal Systems

In phase I metabolism studies, this compound exhibited:

  • Elimination Half-Life : ~6 hours in rats .

  • Metabolite Detection : A single glucuronide conjugate accounted for >90% of phase II metabolites .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antioxidant Effects
Rhapontigenin 3'-O-glucoside exhibits potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models. This capability is crucial for preventing cellular damage associated with various diseases .

2. Anti-Inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects. It inhibits the production of pro-inflammatory mediators and reduces inflammation in various experimental models, potentially through the modulation of signaling pathways involved in inflammation .

3. Anticancer Potential
Research indicates that this compound possesses cytotoxic effects against several cancer cell lines, including those from lung, breast, liver, and colon cancers. The mechanism of action is believed to involve the inhibition of cytochrome P450 1A1 (CYP1A1), an enzyme implicated in the activation of procarcinogens. This inhibition may reduce the risk of cancer development by preventing the conversion of non-carcinogenic substances into carcinogenic forms.

Pharmacological Insights

1. Pharmacokinetics
Pharmacokinetic studies reveal that rhapontigenin has an elimination half-life of approximately 6 hours in rat models, with extensive glucuronidation observed as part of its metabolic pathway . Understanding these pharmacokinetics is vital for determining appropriate dosages and therapeutic windows for potential clinical applications.

2. Therapeutic Applications
this compound is being investigated for its therapeutic potential in treating cardiovascular diseases and metabolic disorders due to its antihyperlipidemic effects and ability to modulate lipid metabolism . Additionally, its anti-allergic properties further broaden its scope for therapeutic use.

Industrial Applications

Given its health-promoting properties, this compound is explored for incorporation into dietary supplements and functional foods. Its antioxidant and anti-inflammatory benefits make it an attractive ingredient for products aimed at enhancing health and wellness.

Summary Table of Applications

Application Area Details
Chemical Research Model compound for studying stilbene derivatives; synthesized from rhaponticin
Biological Activity Antioxidant, anti-inflammatory, anticancer effects
Pharmacology Inhibits CYP1A1; pharmacokinetics studied in rat models
Therapeutics Potential applications in cancer prevention and treatment; cardiovascular health
Industry Used in dietary supplements and functional foods

Case Studies

  • Anticancer Activity Study : A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction and modulation of cell cycle progression. The findings suggest its potential as a chemopreventive agent .
  • Anti-Inflammatory Mechanism Investigation : In vitro studies showed that treatment with this compound significantly reduced levels of inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), highlighting its role in mitigating inflammatory responses .

Biologische Aktivität

Rhapontigenin 3'-O-glucoside is a stilbenoid glucoside compound, primarily derived from rhaponticin, which itself is found in the rhizomes of rhubarb. This compound has garnered attention for its diverse biological activities , including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the mechanisms of action, pharmacokinetics, and research findings related to this compound.

Target and Mode of Action
this compound acts primarily through its aglycone form, Rhapontigenin. It selectively inhibits human cytochrome P450 1A1, an enzyme involved in drug metabolism and the activation of procarcinogens. This inhibition is crucial for its anticancer properties, as it can reduce the formation of carcinogenic metabolites.

Biochemical Pathways
The compound influences several biochemical pathways:

  • Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress .
  • Anti-inflammatory Effects : this compound reduces inflammation markers and modulates immune responses.
  • Anticancer Mechanisms : By inhibiting DNA, RNA, and protein synthesis in cancer cells, it induces apoptosis and morphological changes in various cancerous cell lines .

Pharmacokinetics

This compound exhibits low bioavailability due to extensive metabolism. In studies with rats, its oral bioavailability was calculated at approximately 0.03%, indicating that a significant portion undergoes metabolic conversion before exerting biological effects . The compound undergoes rapid glucuronidation, affecting its pharmacokinetic profile and therapeutic potential.

Antioxidant Activity

Rhapontigenin has been shown to effectively scavenge DPPH radicals and hydrogen peroxide, demonstrating its potential as an antioxidant agent. This property is essential for preventing cellular damage linked to various diseases .

Anti-inflammatory Effects

Research indicates that Rhapontigenin reduces inflammatory cytokines and mediators in vitro and in vivo. Its ability to modulate nitric oxide production further supports its role in reducing inflammation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of Rhapontigenin:

  • Cell Line Studies : In vitro studies demonstrated that Rhapontigenin inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, including breast and liver cancer cells .
  • Animal Models : In vivo studies on mice have shown that treatment with Rhapontigenin leads to reduced tumor growth and improved survival rates .

Case Studies

  • Diabetes Management : In diabetic mouse models, Rhapontigenin exhibited beneficial effects by improving glucose metabolism and reducing oxidative stress markers associated with diabetes complications .
  • Neuroprotection : Research suggests that Rhapontigenin may protect against neurodegenerative diseases by modulating beta-amyloid levels and enhancing cognitive function in animal models .

Data Summary

Biological ActivityEffectStudy Reference
AntioxidantScavenges ROS
Anti-inflammatoryReduces cytokine levels
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates beta-amyloid levels

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZBFHDKUAVGLR-DXKBKAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.